N-TERT-BUTYL-D9-PHENYL-D5-NITRONE

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

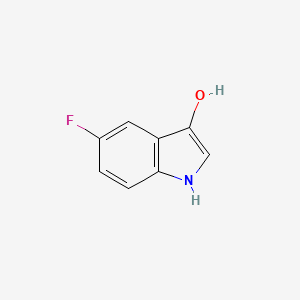

“N-TERT-BUTYL-D9-PHENYL-D5-NITRONE” is a variant of “N-tert-butyl-α-phenylnitrone (PBN)”, a commonly used free-radical spin trap . It has been shown to reduce the number of emboli-induced cerebral microinfarctions in the rabbit cortex and prevent neoplasia by its radical scavenging activity and its ability to inhibit cyclooxygenase-2 activity .

Chemical Reactions Analysis

“this compound” has been shown to have antioxidant properties and neuroprotective effects . It has been reported to protect retinas against light-induced neurodegeneration .Scientific Research Applications

Enhanced Diagnostic Spectroscopy

PBN and its deuterated analogues, such as PBN-d9 and PBN-d5, significantly improve spectral sensitivity and resolution in electron paramagnetic resonance (EPR) and electron nuclear double resonance (ENDOR) spectroscopy. These compounds allow for the enhanced disclosure of the structure of added radicals, facilitating the investigation of radical-related biological and chemical processes (Haire & Janzen, 1994).

Spin Trapping and Analysis

The deuterated versions of PBN, specifically PBN-d9, improve the recognition of spin-trapped radicals in complex mixtures, aiding in the identification of radical addition products. This feature is particularly beneficial in gas chromatography/mass spectrometry (GC/MS) analysis, offering a more diagnostic fragment ion that enhances the detection of PBN adducts in mixtures (Krygsman et al., 1989).

Neuroprotective Applications

PBN and its derivatives have been explored for their neuroprotective effects in models of cerebral ischemia and reperfusion injury. Research indicates that PBN reduces infarct volume in rodent models, even when administered hours after the onset of recirculation. Its derivatives, particularly NXY-059, have shown increased solubility and efficacy compared to PBN, suggesting potential therapeutic applications in acute stroke and other neurodegenerative conditions (Kuroda et al., 1999).

Radical Chemistry and Cellular Effects

PBN and related nitrones are instrumental in studying the chemistry of radicals and their impact on biological systems. For instance, PBN has been implicated in the formation of nitric oxide through light-induced decomposition, affecting various biological functions. Such findings are crucial in understanding the dual role of PBN as both a spin trap and a source of biologically active molecules in oxidative stress contexts (Chamulitrat et al., 1993).

Mechanism of Action

Target of Action

N-TERT-BUTYL-D9-PHENYL-D5-NITRONE primarily targets cyclooxygenase-2 (COX-2) and nitric oxide synthase (iNOS) . COX-2 is an enzyme responsible for inflammation and pain, while iNOS is involved in the production of nitric oxide, a molecule that plays a crucial role in immune and inflammatory responses .

Mode of Action

This compound interacts with its targets through its radical scavenging activity . It inhibits the activity of COX-2 and the induction of iNOS, thereby preventing the overproduction of nitric oxide . This inhibition can lead to a reduction in inflammation and pain .

Biochemical Pathways

The affected biochemical pathways primarily involve the inflammatory response . By inhibiting COX-2 and iNOS, this compound can prevent the overproduction of pro-inflammatory molecules like prostaglandins and nitric oxide . This can lead to a decrease in inflammation and pain .

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in the number of emboli-induced cerebral microinfarctions and prevention of neoplasia . These effects are likely due to the compound’s ability to scavenge free radicals and inhibit the activity of COX-2 and iNOS .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of N-TERT-BUTYL-D9-PHENYL-D5-NITRONE involves the reaction of tert-butyl nitrite with deuterated aniline in the presence of a catalyst.", "Starting Materials": [ "tert-butyl nitrite", "deuterated aniline", "catalyst" ], "Reaction": [ "Step 1: tert-butyl nitrite is added to a solution of deuterated aniline and catalyst.", "Step 2: The reaction mixture is stirred at room temperature for several hours.", "Step 3: The reaction mixture is then quenched with water and extracted with an organic solvent.", "Step 4: The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.", "Step 5: The crude product is purified by column chromatography to yield N-TERT-BUTYL-D9-PHENYL-D5-NITRONE." ] } | |

CAS RN |

119391-92-3 |

Molecular Formula |

C11H15NO |

Molecular Weight |

191.332 |

IUPAC Name |

N-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-1-(2,3,4,5,6-pentadeuteriophenyl)methanimine oxide |

InChI |

InChI=1S/C11H15NO/c1-11(2,3)12(13)9-10-7-5-4-6-8-10/h4-9H,1-3H3/b12-9-/i1D3,2D3,3D3,4D,5D,6D,7D,8D |

InChI Key |

IYSYLWYGCWTJSG-IJUZYFTRSA-N |

SMILES |

CC(C)(C)[N+](=CC1=CC=CC=C1)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,8-Methanopyrrolo[3,4-d]azepine](/img/structure/B568621.png)

![Tetrahydro-1H-pyrrolo[3,4-b]pyrazine-5,7(6H,7aH)-dione](/img/structure/B568629.png)

![[2-(1H-Indol-3-yl)-1-methyl-ethyl]-hydrazine](/img/structure/B568630.png)